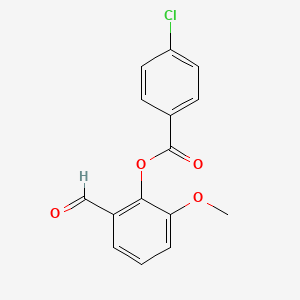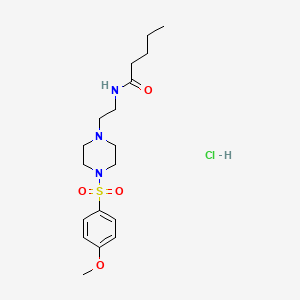
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
Studies have focused on the crystal structure analysis of related piperazine derivatives to understand their molecular configurations and interactions. For example, Kumara et al. (2017) synthesized new compounds and confirmed their structures through single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations provided insights into reactive sites, indicating both compounds' electrophilic and nucleophilic nature. The molecular Hirshfeld surface analysis revealed the nature of intermolecular contacts, highlighting the significance of H…H interactions in crystal packing (Kumara et al., 2017).
Receptor Affinity and Ligand Binding
Research into the structural features affecting receptor affinity has led to the identification of derivatives displaying moderate affinity for dopamine D(3) receptors. By modifying the aromatic ring linked to the N-1 piperazine ring, Leopoldo et al. (2002) identified compounds with improved binding affinity, highlighting the compound's potential in studying receptor-ligand interactions (Leopoldo et al., 2002).
Antimicrobial Activity
Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antimicrobial activity. The synthesis involved forming an electrophilic N-acetyl-pyridinium complex, leading to products that demonstrated considerable antibacterial activity. This study underscores the compound's potential in developing antimicrobial agents (Patel & Agravat, 2009).
Receptor Antagonism
Research has also explored the compound's role as a receptor antagonist. Yoon et al. (2008) synthesized derivatives evaluated as 5-HT7 receptor antagonists, finding compounds with significant activity and selectivity over other serotonin receptors. This work contributes to the understanding of the therapeutic potential of such compounds in treating neuropsychiatric disorders (Yoon et al., 2008).
β3-Adrenoceptor Agonism
Perrone et al. (2009) identified novel compounds as potent and selective β3-adrenoceptor agonists through structural modifications and pharmacological evaluation. Their findings highlight the importance of the tertiary amine nitrogen atom in the piperazine sulfonamides for β3-AR agonist activity, offering insights into designing new therapeutic agents for treating metabolic disorders (Perrone et al., 2009).
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S.ClH/c1-3-4-5-18(22)19-10-11-20-12-14-21(15-13-20)26(23,24)17-8-6-16(25-2)7-9-17;/h6-9H,3-5,10-15H2,1-2H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWTOANCNYGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)
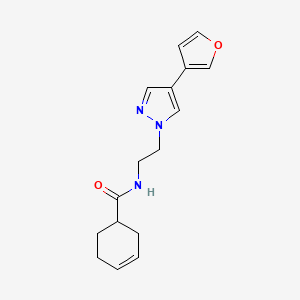
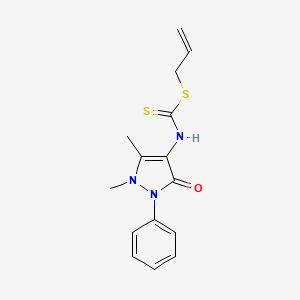
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
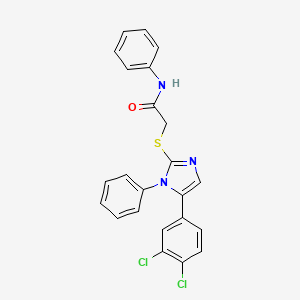
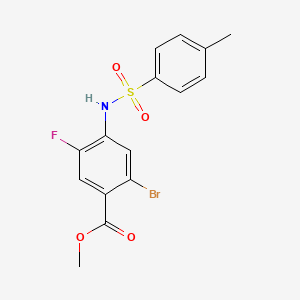
![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
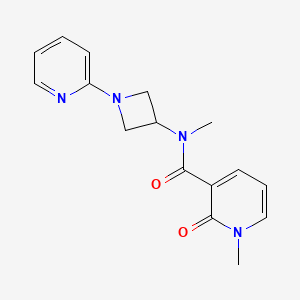
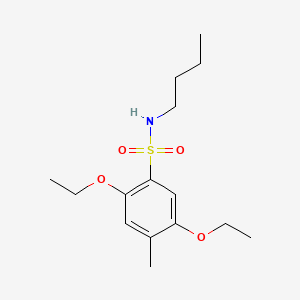
![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)
